molecular formula C9H12N2 B1269439 N-(pyridin-2-ylmethyl)cyclopropanamine CAS No. 626210-44-4

N-(pyridin-2-ylmethyl)cyclopropanamine

Cat. No.: B1269439
CAS No.: 626210-44-4
M. Wt: 148.2 g/mol
InChI Key: SVMBYSXPVZASTL-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)cyclopropanamine (CID 1080491) is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol . This cyclopropylamine derivative is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds within the cyclopropylamine class have been investigated as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target . LSD1 inhibition is a promising mechanism for treating various conditions, including neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease . The structural motif of a pyridylmethylamine is also recognized in other pharmacological contexts. For instance, similar scaffolds, such as N-(pyridin-2-ylmethyl)propan-2-amine, are well-established in chemical research . Furthermore, the 2-pyridinemethanamine moiety has been identified as a key pharmacophore in other research programs, such as the development of pyrazolopyrimidine derivatives with antimycobacterial activity . Researchers value this compound for its potential to serve as a building block or intermediate in the synthesis of more complex molecules for biochemical screening and drug discovery projects. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-6-10-9(3-1)7-11-8-4-5-8/h1-3,6,8,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMBYSXPVZASTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360123
Record name Cyclopropyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626210-44-4
Record name Cyclopropyl-pyridin-2-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical and Computational Chemistry Investigations of N Pyridin 2 Ylmethyl Cyclopropanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the chemical behavior of N-(pyridin-2-ylmethyl)cyclopropanamine.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide valuable information about its geometry, electronic distribution, and reactivity. By applying functionals such as B3LYP with appropriate basis sets like 6-311++G(d,p), researchers can obtain optimized molecular structures and predict various properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, DFT can be employed to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps are invaluable for identifying regions that are susceptible to electrophilic or nucleophilic attack, thereby predicting how the molecule will interact with other chemical species. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amine group are expected to be regions of negative potential, indicating their role in forming hydrogen bonds and coordinating with metal ions.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide detailed insights into the bonding and electronic delocalization within the molecule, further explaining its stability and reactivity patterns.

Table 1: Predicted Electronic Properties from DFT Calculations

Property Predicted Value/Information Significance
HOMO Energy Electron-donating ability
LUMO Energy Electron-accepting ability
HOMO-LUMO Gap Chemical reactivity and stability
Molecular Electrostatic Potential Prediction of electrophilic and nucleophilic sites
Natural Bond Orbital (NBO) Analysis Intramolecular interactions and charge delocalization

Note: The table presents the types of data that would be generated from DFT studies. Specific values would require performing the actual calculations.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is essential to identify its most stable conformations, which are the ones most likely to be biologically active.

This analysis involves systematically rotating the rotatable bonds of the molecule—specifically the bonds connecting the pyridine ring, the methylene bridge, and the cyclopropylamine (B47189) group—and calculating the potential energy for each resulting conformation. The results are typically visualized in a potential energy surface (PES) diagram, where the energy minima correspond to stable conformers.

Computational methods, often at the DFT level of theory, are used to perform these calculations. By identifying the global energy minimum, the most stable conformation of the molecule can be determined. Other low-energy conformers are also important as they may exist in equilibrium and could be responsible for binding to different biological targets. The geometric parameters of these stable conformers, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's spatial arrangement.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound and its interactions with biological macromolecules over time.

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a more comprehensive exploration of the molecule's conformational landscape. MD simulations solve Newton's equations of motion for the atoms of the molecule, allowing researchers to observe its movements and conformational changes over a specific period. mdpi.com

By simulating the molecule in a solvent, typically water, at a given temperature and pressure, a realistic representation of its behavior in a biological environment can be obtained. These simulations can reveal the flexibility of the molecule and the transitions between different conformations, providing a dynamic picture that complements the static view from conformational analysis.

A primary application of molecular modeling is to predict how a molecule like this compound will bind to a biological target, such as a protein receptor or an enzyme. Molecular docking is a computational technique used for this purpose.

In a docking study, the three-dimensional structure of the target protein is required, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. The this compound molecule is then computationally "placed" into the binding site of the target in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode.

These predicted interaction geometries can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for understanding the mechanism of action and for designing more potent derivatives.

Computational Approaches for Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The goal of QSAR is to develop models that can predict the activity of new, untested compounds. mdpi.com

For this compound and its analogs, a QSAR study would involve several steps:

Data Set Collection: A series of compounds with structural variations and their corresponding experimentally measured biological activities are compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. chemrxiv.org

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure its reliability. nih.gov

A validated QSAR model can then be used to predict the biological activity of newly designed derivatives of this compound, helping to prioritize which compounds to synthesize and test experimentally. This rational approach to drug design can significantly accelerate the discovery of new therapeutic agents.

Predictive Calculations of Spectroscopic Properties

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in forecasting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational approaches allow for a detailed understanding of the molecule's electronic structure and its relationship to its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational chemistry for structural elucidation. By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within the framework of DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. These shielding tensors are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS).

The accuracy of these predictions is highly dependent on the chosen functional and basis set. For organic molecules containing nitrogen, hybrid functionals such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), have been shown to provide reliable results that correlate well with experimental data. nih.govruc.dk The calculations are typically preceded by a geometry optimization of the molecule to find its most stable conformation, as the chemical shifts are sensitive to the local geometric environment of each atom.

Illustrative Predicted ¹H NMR Chemical Shifts:

Below are hypothetical ¹H NMR chemical shift values for this compound, which would be expected from DFT calculations. The specific values are influenced by the electronic environment of each proton. For instance, the protons on the pyridine ring are expected to be in the aromatic region, while the protons of the cyclopropyl and methylene groups would appear more upfield.

Proton AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine H-68.55
Pyridine H-37.65
Pyridine H-57.30
Pyridine H-47.15
Methylene (-CH₂-)3.90
Cyclopropyl CH2.20
Cyclopropyl CH₂ (cis)0.85
Cyclopropyl CH₂ (trans)0.50

Illustrative Predicted ¹³C NMR Chemical Shifts:

Similarly, the ¹³C NMR chemical shifts can be predicted. The carbon atoms of the pyridine ring are expected to have shifts in the downfield region characteristic of aromatic systems, while the aliphatic carbons of the methylene and cyclopropyl groups will be found at higher field strengths.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2158.0
Pyridine C-6149.5
Pyridine C-4136.5
Pyridine C-3122.0
Pyridine C-5121.0
Methylene (-CH₂-)55.0
Cyclopropyl CH35.0
Cyclopropyl CH₂10.0

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of a molecule. Following a geometry optimization, a frequency calculation is performed at the same level of theory. This computation determines the normal modes of vibration and their corresponding frequencies and intensities. For this compound, characteristic vibrational modes would include the C-H stretching of the pyridine and cyclopropyl groups, the C=C and C=N stretching of the pyridine ring, and the N-H stretching of the amine group.

DFT calculations, often using the B3LYP functional, can predict these vibrational frequencies. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method.

Illustrative Predicted IR Vibrational Frequencies:

The following table presents hypothetical, unscaled vibrational frequencies for key functional groups in this compound that would be expected from DFT calculations.

Vibrational ModePredicted Frequency (cm⁻¹)Description
N-H Stretch3350Secondary amine
Aromatic C-H Stretch3050-3100Pyridine ring
Aliphatic C-H Stretch2900-3000Methylene and Cyclopropyl groups
C=N Stretch1600Pyridine ring
C=C Stretch1580, 1470, 1430Pyridine ring
CH₂ Scissoring1450Methylene group
C-N Stretch1250Amine

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of the UV-Vis absorption spectrum is accomplished using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the pyridine ring. The specific absorption wavelengths can be influenced by the solvent environment, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Illustrative Predicted UV-Vis Absorption Maxima:

The table below shows hypothetical UV-Vis absorption data for this compound as would be predicted by TD-DFT calculations in a solvent such as ethanol.

Predicted λmax (nm)Oscillator Strength (f)Electronic Transition
2600.15π → π
2100.80π → π

Disclaimer: The numerical data presented in the tables above are illustrative and hypothetical, representing the type of results that would be expected from the described computational chemistry methods. They are not based on actual pre-computed and published research findings for this compound.


Role As a Chemical Probe and Ligand in Coordination Chemistry

N-(pyridin-2-ylmethyl)cyclopropanamine and Analogs as Ligands for Metal Complexes

The ability of this compound and its analogs to coordinate with metal ions is central to their function. The nitrogen atoms of the pyridine (B92270) ring and the amine group act as Lewis bases, donating electron pairs to a metal center to form coordinate bonds. unive.itresearchgate.net This interaction is crucial for the synthesis of stable transition metal complexes with tailored properties.

The synthesis of transition metal complexes with this compound or its analogs typically involves the reaction of the ligand with a metal salt in a suitable solvent. For instance, complexes of divalent metals like Zinc(II), Palladium(II), and Copper(II) have been synthesized by reacting ligands such as N-(pyridin-2-ylmethyl)aniline derivatives with the corresponding metal chlorides. researchgate.netresearchgate.net

The characterization of these resulting complexes is performed using a suite of analytical techniques to elucidate their structure and composition. Standard methods include:

Spectroscopic Techniques : Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the pyridine and amine groups. UV-Visible spectroscopy provides information about the electronic transitions within the complex. researchgate.net

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are employed to determine the structure of the ligand framework within the complex in solution. researchgate.net

Mass Spectrometry (MS) : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the complex. researchgate.net

Elemental Analysis : This method provides the empirical formula of the complex, confirming its stoichiometry. researchgate.net

X-ray Crystallography : Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry of the metal center. researchgate.net

The table below summarizes representative metal complexes formed with ligands analogous to this compound and the methods used for their characterization.

Metal IonAnalogous LigandCharacterization MethodsReference
Pd(II) 4-methoxy-N-(pyridin-2-ylmethyl) aniline¹H NMR, ¹³C NMR, FTIR, LC-MS, Elemental Analysis, X-ray Crystallography researchgate.net
Zn(II) 4-methoxy-N-(pyridin-2-ylmethylene) aniline¹H NMR, ¹³C NMR, FTIR, LC-MS, Elemental Analysis researchgate.net
Cu(II) 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamideUV-Vis, FTIR, ¹HNMR, ¹³CNMR, ESI-MS, Micro-analysis researchgate.net
Cu(II) N-(Pyridin-2-ylmethyl)pyridin-2-amineX-ray Crystallography researchgate.net

This compound functions as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the secondary amine. unive.itresearchgate.net This N,N-chelation forms a stable five-membered ring, a common feature in coordination chemistry.

The resulting geometry of the metal complex is influenced by the metal ion's coordination number, oxidation state, and the presence of other ancillary ligands. For palladium(II), which favors a coordination number of four, complexes with analogous N-(pyridin-2-ylmethyl)aniline ligands adopt a distorted square planar geometry. researchgate.net In this arrangement, the two nitrogen atoms of the ligand and two chloride ligands occupy the four coordination sites around the Pd(II) center. researchgate.net

For other transition metals, different geometries are possible. For example, Cu(II) complexes with pyridine-containing ligands frequently exhibit tetragonally distorted octahedral geometries. mdpi.com Depending on the stoichiometry and the nature of the counter-ions or solvent molecules, four-coordinate tetrahedral or six-coordinate octahedral geometries are also commonly observed for various d-block metals. mdpi.comnih.gov

Metal CenterLigand TypeObserved GeometryKey FeaturesReference
Pd(II) N-(pyridin-2-ylmethyl)aniline derivativeDistorted Square PlanarBidentate N,N-coordination from pyridine and amine moieties. researchgate.net
Ni(II) N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamineHexacoordinated, OctahedralTridentate coordination from the ligand. nih.gov
Cu(II) Pyridine AmidesTetragonally Distorted OctahedralPredominant geometry for Cu(II) with N-donor pyridine ligands. mdpi.com

The electrochemical behavior of metal complexes is a critical aspect of their characterization, providing insight into their redox activity and potential applications in catalysis and materials science. Cyclic voltammetry (CV) is the primary technique used to investigate the electron transfer properties of these compounds. electrochemsci.orgnih.gov

Studies on metal complexes with pyridine-containing ligands show that the ligand framework can significantly influence the redox potentials of the metal center. frontiersin.org The electron-donating or electron-withdrawing nature of the substituents on the pyridine ring and the amine group can tune the electronic environment of the metal, making it easier or harder to oxidize or reduce. The electrochemical properties of Zn(II) and Ni(II) complexes with a tridentate pyridyl ligand, for example, have been shown to undergo two distinct one-electron oxidation processes that are ligand-based. frontiersin.org These investigations help in understanding the stability of different oxidation states of the metal within the complex and the potential for the ligand itself to be redox-active. frontiersin.org

Applications in Catalysis

The well-defined coordination environment provided by this compound and its analogs makes them effective ligands for various catalytic applications. By binding to a metal center, the ligand can modulate its reactivity, selectivity, and stability.

Di(2-picolyl)amine (DPA) ligands, a class that includes this compound, have proven highly effective in nickel-catalyzed reductive cross-electrophile coupling reactions. tcichemicals.com This type of reaction is a powerful tool for forming C(sp²)–C(sp³) bonds by coupling two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent. tcichemicals.comnih.gov

The DPA ligand plays a crucial role in the catalytic cycle. It stabilizes the nickel catalyst and its various oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). The steric and electronic properties of the DPA ligand can be modified by changing the substituents on the nitrogen atom (like the cyclopropyl group) or on the pyridine ring. tcichemicals.com These modifications allow for the fine-tuning of the catalyst's reactivity and selectivity. It has been reported that DPA ligands can provide better yields in some cross-coupling reactions compared to standard bidentate ligands like dtbbpy (4,4′-di-tert-butyl-2,2′-bipyridine). tcichemicals.com This methodology is particularly useful for the direct introduction of alkyl groups into aromatic systems, a key transformation in medicinal chemistry and materials science. tcichemicals.comchemrxiv.orgnih.gov

Reaction TypeCatalyst SystemLigand ClassKey AdvantagesReference
C(sp²)-C(sp³) Cross-CouplingNickel CatalystDi(2-picolyl)amine (DPA)Improved yields, tunable steric/electronic properties. tcichemicals.com
Arylation of Strained RingsNickel CatalystN/AAccess to 1-arylcyclopropylamines. nih.gov

Amine-pyridine ligands are also utilized in late transition metal-catalyzed olefin polymerization. mdpi.com Palladium and nickel complexes featuring these chelating amines have been investigated as catalysts for the polymerization of olefins like ethylene and methyl methacrylate. researchgate.netmdpi.com

The ligand structure is critical for determining the catalyst's activity and the properties of the resulting polymer. The bidentate amine-pyridine ligand coordinates to the metal center, creating a specific environment for monomer coordination and insertion. For example, Pd(II) complexes with N-((pyridin-2-yl)methyl)aniline derivatives have been explored for methyl methacrylate polymerization. researchgate.net Similarly, amine-pyridine nickel complexes have been used for ethylene polymerization, where the ligand's structure influences the catalytic activity and the type of polyethylene produced. mdpi.com The ability to systematically modify the ligand allows for control over the polymerization process, making these systems valuable for developing new polymeric materials. mdpi.com

Impact on Chemoselectivity and Enantioselectivity in Catalytic Systems

The unique structural features of this compound, combining a pyridine ring, a secondary amine, and a cyclopropyl group, position it as a compelling ligand for influencing selectivity in metal-catalyzed reactions. While specific studies detailing the catalytic performance of this exact ligand are not extensively documented in the provided literature, its impact on chemoselectivity and enantioselectivity can be inferred from the well-established roles of its constituent moieties in coordination chemistry and catalysis.

Chemoselectivity:

The presence of two distinct nitrogen donors—the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the secondary amine—allows for versatile coordination to a metal center. This differential basicity and steric environment of the two nitrogen atoms can be exploited to control the electronic properties of the catalyst, thereby influencing its chemoselectivity. For instance, in reactions with substrates possessing multiple reactive sites, the ligand's geometry can sterically hinder the approach to one site while facilitating coordination and reaction at another.

The pyridine moiety, with its π-accepting ability, can stabilize low-valent metal centers, which is crucial for many cross-coupling reactions. Conversely, the more electron-donating secondary amine can modulate the Lewis acidity of the metal center. This electronic interplay, governed by the chelation of this compound to the metal, can be pivotal in discriminating between different functional groups within a substrate.

Enantioselectivity:

For asymmetric catalysis, the chirality of the ligand is paramount in inducing enantioselectivity. While this compound itself is achiral, it serves as a versatile scaffold for the introduction of chiral centers. The development of chiral derivatives of this ligand is a key strategy for its application in enantioselective transformations.

The impact of such chiral ligands on enantioselectivity is governed by several factors:

Steric Hindrance: The introduction of bulky chiral substituents on the cyclopropyl ring or the methylene bridge can create a chiral pocket around the metal's active site. This steric environment dictates the preferred orientation of the prochiral substrate, leading to the selective formation of one enantiomer.

Electronic Effects: Chiral substituents can also exert electronic effects that influence the transition state energies of the two enantiomeric pathways.

Conformational Rigidity: The chelation of the ligand to the metal center imparts a degree of conformational rigidity. This rigidity is essential for the effective transfer of chiral information from the ligand to the substrate during the catalytic cycle.

The design of effective chiral ligands based on the this compound scaffold would involve a systematic variation of chiral auxiliaries to fine-tune the steric and electronic properties of the resulting metal complex. The interplay between the rigid pyridine ring and the more flexible cyclopropylamine (B47189) moiety provides a unique platform for creating a well-defined and tunable chiral environment.

This compound as a Chemical Probe

The structural attributes of this compound make it an attractive scaffold for the development of chemical probes. Chemical probes are small molecules designed to selectively interact with a biological target, enabling the study of its function in a cellular or in vivo context.

Design Principles for Chemical Probes Incorporating the Scaffold

The design of effective chemical probes based on the this compound scaffold adheres to several key principles:

Target Affinity and Selectivity: The core scaffold can be chemically modified to enhance its binding affinity and selectivity for a specific biological target. This is often achieved through the introduction of functional groups that can participate in specific interactions (e.g., hydrogen bonding, hydrophobic interactions) with the target protein.

Biocompatibility and Cell Permeability: For use in living systems, probes must be non-toxic and capable of crossing cellular membranes to reach their intracellular targets. The physicochemical properties of the this compound scaffold, such as its moderate polarity and molecular weight, can be modulated to optimize these properties.

Incorporation of a Reporter Group: To enable detection and visualization, a reporter group is typically incorporated into the probe's structure. This could be a fluorescent dye for imaging applications, a biotin tag for affinity purification, or a photo-crosslinking group to covalently label the target protein. The modular nature of the scaffold allows for the strategic placement of such reporters without significantly compromising the probe's binding affinity.

Minimal Perturbation of the Biological System: An ideal chemical probe should interact with its intended target with high specificity, minimizing off-target effects that could confound experimental results. The selectivity of the probe is therefore a critical design consideration.

Below is an interactive data table summarizing the key design principles for chemical probes incorporating the this compound scaffold.

Design PrincipleKey Considerations
Target Affinity & Selectivity - Introduction of specific functional groups for targeted interactions.- Structure-activity relationship (SAR) studies to optimize binding.
Biocompatibility - Low cytotoxicity.- Chemical stability in biological media.
Cell Permeability - Optimization of lipophilicity and polarity (LogP).- Adherence to Lipinski's rule of five.
Reporter Group - Choice of reporter (fluorophore, biotin, etc.) based on the application.- Strategic attachment to minimize interference with target binding.
Specificity - Minimization of off-target binding.- Validation through control experiments.

Applications in Biological Systems Research

Chemical probes derived from the this compound scaffold have the potential for a wide range of applications in biological systems research. The pyridine moiety is a common feature in many biologically active compounds, suggesting that this scaffold could be a starting point for developing probes for various protein families.

Potential applications include:

Target Identification and Validation: Probes equipped with a reactive group can be used to covalently label their protein targets. Subsequent proteomic analysis can then identify the target protein, which is a crucial step in understanding the mechanism of action of a bioactive compound.

Enzyme Inhibition Studies: Derivatives of this compound can be designed as inhibitors for specific enzymes. The cyclopropylamine moiety, for instance, is a known pharmacophore in certain enzyme inhibitors. Probes based on this scaffold could be used to study the activity and regulation of these enzymes in their native cellular environment.

Cellular Imaging: Fluorescently labeled probes can be used to visualize the subcellular localization of their targets in living cells using techniques such as fluorescence microscopy. This can provide valuable insights into the biological function of the target protein.

Pull-down Assays: Probes functionalized with an affinity tag like biotin can be used to isolate the target protein and its binding partners from cell lysates. This allows for the characterization of protein-protein interaction networks.

The versatility of the this compound scaffold, combined with the established principles of chemical probe design, offers a powerful platform for the development of novel tools to investigate complex biological processes.

Future Directions and Research Opportunities

Development of Novel Synthetic Strategies for Structural Diversification

To fully explore the therapeutic potential of the N-(pyridin-2-ylmethyl)cyclopropanamine scaffold, the development of efficient and versatile synthetic methodologies for generating diverse libraries of analogues is paramount. While standard synthetic routes like reductive amination are viable, advanced strategies can provide broader access to novel chemical matter.

Future work could focus on leveraging modern cross-coupling reactions. For instance, Palladium-catalyzed Buchwald-Hartwig amination offers a powerful tool for coupling a range of substituted 2-halopyridines with cyclopropanamine or its derivatives, allowing for extensive Structure-Activity Relationship (SAR) exploration nih.gov. Furthermore, adopting a Diversity-Oriented Synthesis (DOS) approach could yield structurally complex and diverse molecules for screening against various biological targets nih.gov. The synthesis of related complex molecules, such as 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, has been achieved through methods like refluxing a precursor with pyridin-2-ylmethanamine in the presence of a base, demonstrating the robustness of this amine moiety in synthetic schemes mdpi.com.

Synthetic StrategyDescriptionPotential Application for Diversification
Reductive Amination Reaction of a pyridine-2-carboxaldehyde derivative with a cyclopropanamine derivative in the presence of a reducing agent.A straightforward method for producing N-substituted and pyridine (B92270) ring-substituted analogues.
Nucleophilic Substitution Reaction of a 2-(halomethyl)pyridine derivative with a cyclopropanamine derivative.Allows for variation on both the pyridine and cyclopropane (B1198618) rings through the use of diverse starting materials.
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction between a 2-halopyridine and a cyclopropanamine. nih.govEnables the synthesis of analogues with a wide array of substituents on the pyridine ring that may not be compatible with other methods.
Diversity-Oriented Synthesis (DOS) A strategy that aims to create a library of structurally diverse and complex molecules from simple starting materials. nih.govCan be used to rapidly generate a wide range of unique molecular skeletons based on the core scaffold for high-throughput screening.

Exploration of Additional Biological Targets and Therapeutic Areas

The this compound scaffold is ripe for exploration against a multitude of biological targets, given the broad bioactivity of its constituent parts. The pyridine moiety is integral to drugs targeting a wide array of diseases mdpi.com.

Research has already demonstrated that incorporating the N-(pyridin-2-ylmethyl)amine fragment into larger molecules can yield potent biological activity. For example, certain pyrazolo[1,5-a]pyrimidines featuring this moiety act as inhibitors of mycobacterial ATP synthase, presenting a potential treatment for tuberculosis mdpi.com. Related pyridine-containing structures have shown promise as selective antibacterial agents against Gram-positive bacteria, including resistant strains like MRSA nih.gov. In other therapeutic areas, derivatives of (pyridin-2-yl)methanol have been developed as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain sensation and skin disorders nih.gov. The cyclopropyl group is a known feature in inhibitors of enzymes such as monoamine oxidase (MAO), suggesting potential applications in neurological disorders unl.pt. Future research should involve screening libraries of this compound analogues against diverse target classes, including kinases, G-protein coupled receptors (GPCRs), and proteases, to uncover novel therapeutic applications.

Potential Therapeutic AreaPotential Biological Target(s)Rationale
Infectious Diseases Mycobacterial ATP synthase, Bacterial cell wall synthesis enzymesThe N-(pyridin-2-ylmethyl) moiety is present in anti-mycobacterial compounds. mdpi.com Pyridine scaffolds are known to possess antibacterial properties. nih.govnih.gov
Neurology / Pain Transient Receptor Potential (TRP) channels, Monoamine Oxidase (MAO)Pyridinyl derivatives have shown activity as TRPV3 antagonists. nih.gov The cyclopropylamine (B47189) structure is a classic MAO inhibitor pharmacophore. unl.pt
Oncology Kinases, Cyclin-dependent kinases (CDKs)Pyridine-based heterocycles are common scaffolds for kinase inhibitors.
Inflammation Cyclooxygenase (COX) enzymes, Cytokine receptorsThe pyridine scaffold is a component of various anti-inflammatory agents.

Application of Advanced Computational Techniques for Rational Design

The integration of computational chemistry can significantly accelerate the drug discovery process by enabling the rational design of this compound derivatives with improved potency and selectivity. In-silico techniques can prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Molecular docking studies can be employed to predict how different analogues bind to the active site of a target protein, providing insights into key molecular interactions. This approach has been successfully used to design other pyridine-based molecules, such as selective COX-2 inhibitors nih.gov. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity, helping to guide the design of more potent molecules researchgate.net. Furthermore, early-stage in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can help identify candidates with favorable drug-like profiles and flag potential liabilities before synthesis .

Computational TechniqueApplication in Drug Design
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a specific protein target, guiding the design of more potent inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that relate the chemical structure of compounds to their biological activity, enabling the prediction of potency for new designs. researchgate.net
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity, which can be used to screen virtual libraries for new hits.
ADMET Profiling Predicts pharmacokinetic properties (e.g., oral bioavailability) and potential toxicity issues of designed molecules, helping to prioritize compounds with better drug-like characteristics.

Integration with Chemical Biology Approaches for Mechanistic Discovery

When a compound library derived from the this compound scaffold yields a hit in a phenotypic screen, elucidating its mechanism of action and identifying its specific cellular target(s) is a critical next step. Chemical biology provides a powerful toolkit for this process, known as target deconvolution mdpi.com.

One established strategy involves creating chemical probes. This would entail synthesizing an analogue of an active compound that incorporates a photo-reactive group and a reporter tag (or a bio-orthogonal handle for "click" chemistry). Upon incubation with cell lysates or live cells and exposure to UV light, this photo-affinity labeling (PAL) probe would covalently bind to its target protein(s), which can then be isolated and identified using mass spectrometry-based proteomics mdpi.com. To overcome challenges associated with modifying the parent compound, label-free methods can be employed. Techniques like Thermal Proteome Profiling (TPP) assess changes in protein thermal stability upon ligand binding across the proteome, allowing for target identification without any chemical modification of the hit compound mdpi.com.

Chemical Biology ApproachDescriptionUtility for Mechanistic Discovery
Photo-Affinity Labeling (PAL) A chemical probe based on the active compound is synthesized with a photo-reactive group. Upon UV irradiation, it covalently crosslinks to its target protein, which is then identified via proteomics. mdpi.comDirectly identifies the binding partners of a bioactive compound within a complex biological system.
Affinity-Based Proteomics The active compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate.A classical method for isolating and identifying target proteins.
Thermal Proteome Profiling (TPP) A label-free method that measures changes in the thermal stability of thousands of proteins in the presence of a drug. Target proteins are identified by their increased stability. mdpi.comEnables target identification in a physiological context without requiring modification of the compound.
Genetic Screens (e.g., CRISPR/Cas9) Genome-wide screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating specific proteins or pathways in its mechanism of action. mdpi.comProvides genetic validation for a proposed target or mechanism.

Potential as a Scaffold for Multi-Target Ligands

The development of ligands that can modulate multiple biological targets simultaneously is an emerging paradigm for treating complex, multifactorial diseases such as cancer and neurodegenerative disorders mdpi.com. The this compound scaffold is an excellent candidate for the design of such multi-target agents.

The inherent modularity of the structure allows for strategic functionalization at different positions. For example, substituents on the pyridine ring could be optimized for interaction with a primary target, while modifications to the cyclopropylamine moiety could be tailored to engage a secondary target. The pyridine ring's ability to participate in various non-covalent interactions and its privileged nature in medicinal chemistry make it an ideal anchor for building multi-target pharmacophores nih.govmdpi.com. This dual-targeting approach could lead to compounds with enhanced efficacy or synergistic effects that are unachievable with single-target agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(pyridin-2-ylmethyl)cyclopropanamine, and how can reaction conditions be optimized for higher yields?

  • Methodology : A common approach involves reductive amination between pyridine-2-carbaldehyde and cyclopropanamine. For example, analogous syntheses (e.g., N-ethyl derivatives) use NaBH₄ or H₂/Pd-C as reducing agents . Optimization may include solvent selection (e.g., methanol or THF), temperature control (0–25°C), and stoichiometric adjustments. Monitoring reaction progress via TLC or LC-MS is critical. Purity can be enhanced via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can the molecular structure of N-(pyridin-2-ylmethyl)cyclopropanamine be rigorously characterized?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm proton environments (e.g., cyclopropane CH₂ at δ ~0.5–1.5 ppm, pyridyl protons at δ ~7–8.5 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., m/z 149.1 for [M+H]⁺).
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles, particularly the cyclopropane ring strain and pyridyl coordination geometry .

Q. What safety protocols are recommended for handling N-(pyridin-2-ylmethyl)cyclopropanamine in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, chemical safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid contact with oxidizing agents to prevent decomposition .
  • Storage : Keep in a cool, dry place (<25°C) under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How does N-(pyridin-2-ylmethyl)cyclopropanamine function as a ligand in transition-metal complexes, and what catalytic applications arise from its coordination chemistry?

  • Methodology : The pyridyl and amine groups act as bidentate ligands, forming stable complexes with metals like Fe(II), Cu(II), or Ni(II). Synthesize complexes by reacting the ligand with metal salts (e.g., FeCl₂·4H₂O) in ethanol/water. Characterize via UV-vis spectroscopy (d-d transitions), cyclic voltammetry (redox potentials), and magnetic susceptibility measurements. Applications include catalysis in oxidation reactions or as models for metalloenzyme active sites .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of N-(pyridin-2-ylmethyl)cyclopropanamine?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics : Simulate solvation effects (e.g., in water or DMSO) to study conformational stability .

Q. How can structural modifications of N-(pyridin-2-ylmethyl)cyclopropanamine enhance its bioactivity or selectivity in medicinal chemistry studies?

  • Methodology :

  • Derivatization : Introduce substituents (e.g., halogens, methyl groups) on the pyridine or cyclopropane moieties. Assess bioactivity via in vitro assays (e.g., enzyme inhibition, cytotoxicity).
  • SAR Analysis : Compare IC₅₀ values of analogs to identify critical functional groups. For example, methyl substitution on the pyridine ring may improve membrane permeability .

Q. What analytical techniques resolve contradictions in reported crystallographic data for N-(pyridin-2-ylmethyl)cyclopropanamine derivatives?

  • Methodology :

  • Database Cross-Validation : Cross-reference the Cambridge Structural Database (CSD) to identify discrepancies in bond lengths/angles. Use Mercury software for structural overlay and validation .
  • High-Resolution Diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution. Apply TWINABS for twinned crystal corrections .

Key Research Findings

  • The cyclopropane ring introduces significant steric constraints, affecting ligand-metal binding kinetics .
  • Pyridyl nitrogen basicity (pKₐ ~5.5) enables pH-dependent coordination behavior, relevant for drug delivery systems .
  • Derivatives exhibit moderate antioxidant activity in superoxide dismutase mimicry assays, though mechanistic details require further study .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.